molecular formula C14H16N6O2 B11265339 5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine

5-nitro-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B11265339
M. Wt: 300.32 g/mol
InChI Key: MTQSYQLOQCUZHH-UHFFFAOYSA-N
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Description

5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a phenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid.

    Substitution with Pyrrolidinyl Group: The pyrrolidinyl group is introduced through nucleophilic substitution, often using pyrrolidine and a suitable base.

    Phenyl Group Addition: The phenyl group is typically added through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide for nucleophilic substitution; acids like trifluoroacetic acid for electrophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine and phenyl groups can facilitate binding to biological macromolecules. The pyrrolidinyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar pyrimidine core with different substituents.

    4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a nitro group and pyrrolidinyl group but different core structure.

Uniqueness

5-nitro-N4-phenyl-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

5-nitro-4-N-phenyl-2-pyrrolidin-1-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C14H16N6O2/c15-12-11(20(21)22)13(16-10-6-2-1-3-7-10)18-14(17-12)19-8-4-5-9-19/h1-3,6-7H,4-5,8-9H2,(H3,15,16,17,18)

InChI Key

MTQSYQLOQCUZHH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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